molecular formula C25H17N3O2S B11034194 2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-phenylpyrimidin-4(3H)-one

2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-phenylpyrimidin-4(3H)-one

Cat. No.: B11034194
M. Wt: 423.5 g/mol
InChI Key: QHYVGGACGNVRFW-UHFFFAOYSA-N
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Description

2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a quinoline and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-phenylquinoline-3-thiol with 6-phenyl-3,4-dihydropyrimidin-4-one under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the dihydropyrimidinone part can inhibit enzymes involved in nucleotide synthesis. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its combined quinoline and dihydropyrimidinone structure, which provides a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H17N3O2S

Molecular Weight

423.5 g/mol

IUPAC Name

3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C25H17N3O2S/c29-21-15-20(16-9-3-1-4-10-16)27-25(28-21)31-23-22(17-11-5-2-6-12-17)18-13-7-8-14-19(18)26-24(23)30/h1-15H,(H,26,30)(H,27,28,29)

InChI Key

QHYVGGACGNVRFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Origin of Product

United States

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